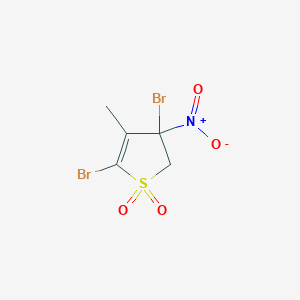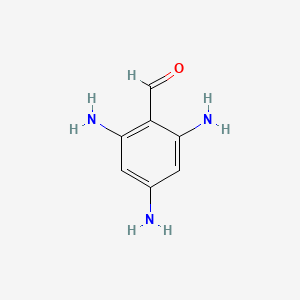
2,4,6-Triaminobenzoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triaminobenzoyl is an organic compound characterized by the presence of three amino groups attached to a benzoyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminobenzoyl typically involves the nitration of benzoyl compounds followed by reduction. One common method includes the nitration of benzoyl chloride to form 2,4,6-trinitrobenzoyl chloride, which is then reduced using hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of reducing agents.
化学反応の分析
Types of Reactions: 2,4,6-Triaminobenzoyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzoyl compounds.
科学的研究の応用
2,4,6-Triaminobenzoyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific chemical properties.
作用機序
The mechanism of action of 2,4,6-Triaminobenzoyl involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
2,4,6-Triaminopyrimidine: Shares similar amino group positioning but differs in the ring structure.
2,4,6-Tribromophenol: Contains bromine atoms instead of amino groups, leading to different chemical properties.
2,4,6-Triaminotoluene: Similar structure but with a methyl group attached to the benzoyl ring.
Uniqueness: 2,4,6-Triaminobenzoyl is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
特性
CAS番号 |
477535-26-5 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
2,4,6-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,8-10H2 |
InChIキー |
LMULYWVYCTZZIH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)C=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


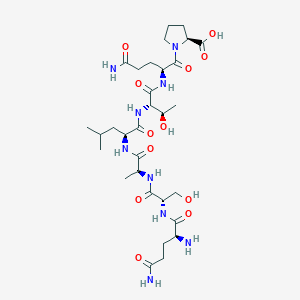
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
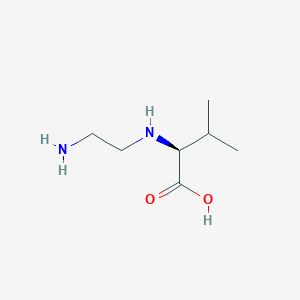
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
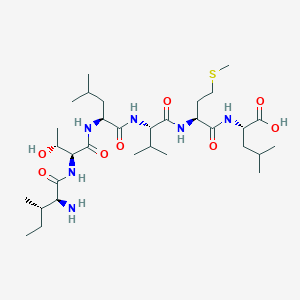
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
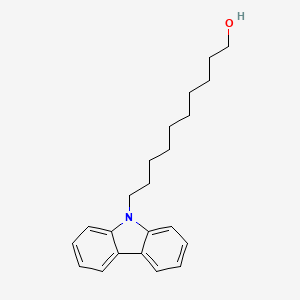
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)

